Mearsine

Description

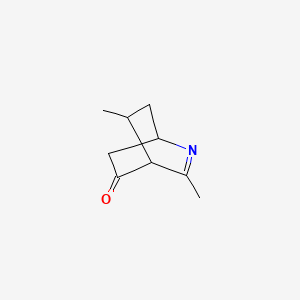

Structure

2D Structure

3D Structure

Properties

CAS No. |

92446-42-9 |

|---|---|

Molecular Formula |

C9H13NO |

Molecular Weight |

151.21 g/mol |

IUPAC Name |

3,8-dimethyl-2-azabicyclo[2.2.2]oct-2-en-5-one |

InChI |

InChI=1S/C9H13NO/c1-5-3-7-4-8(11)9(5)6(2)10-7/h5,7,9H,3-4H2,1-2H3 |

InChI Key |

XWZBTIGBVQYTRB-UHFFFAOYSA-N |

SMILES |

CC1CC2CC(=O)C1C(=N2)C |

Canonical SMILES |

CC1CC2CC(=O)C1C(=N2)C |

Origin of Product |

United States |

Structural Elucidation and Advanced Conformational Analysis of Mearsine

Elucidation of the Isoquinuclidine Skeletal Architecture

The foundational structural studies of Mearsine, following its isolation, employed spectroscopic methods including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet (UV) spectroscopy to determine the functional groups present and gain initial insights into its connectivity. iucr.org However, the complete interpretation of the bicyclic system required by the empirical formula C₉H₁₃NO proved challenging based solely on this spectroscopic data. iucr.org

A pivotal step in the structural elucidation was the X-ray crystallographic study of mearsinium picrate (B76445), a salt formed from this compound. iucr.orgresearchgate.net This analysis definitively confirmed the bicyclic nature of this compound, establishing its core as an isoquinuclidine skeleton. iucr.orgresearchgate.net The crystallographic data provided precise details on bond distances and angles within the molecule, offering a clear picture of the spatial arrangement of atoms in the solid state. iucr.org

Stereochemical Assignment and Chirality in this compound Synthesis

Chirality, the property of a molecule being non-superimposable on its mirror image, is a crucial aspect of stereochemistry and plays a significant role in the properties and synthesis of many organic compounds. tuscany-diet.netmasterorganicchemistry.com this compound, with its defined bicyclic structure, exhibits stereoisomerism.

The stereochemistry of this compound, including the assignment of absolute configuration at its chiral centers, has been addressed through both crystallographic and synthetic approaches. The X-ray crystallographic study of mearsinium picrate was instrumental in this regard. iucr.org The analysis of the crystal structure provided strong evidence for the absolute configuration of the this compound cation, with the probability that the proposed structure depicts the absolute configuration exceeding 99%. iucr.org

Furthermore, synthetic efforts aimed at constructing this compound have contributed to the confirmation of its structure and stereochemistry. researchgate.net Specifically, the application of a tandem amination/imination sequence in the synthesis of (-)-Mearsine provided confirmation of its established structure and stereochemical features. researchgate.net The synthesis of isoquinuclidine derivatives, including this compound, can also be achieved through multicomponent aza-Diels-Alder reactions, which often result in diastereomeric mixtures depending on the reaction conditions. heteroletters.org

Dynamics of Conformational States through Spectroscopic and Computational Methods

Understanding the conformational states of a molecule is essential for a complete picture of its behavior. Conformational analysis explores the various spatial arrangements that a molecule can adopt through rotation around single bonds or other structural flexibilities. Both spectroscopic and computational methods are valuable tools in this area. unipi.itmdpi.comiupac.orgmdpi.comrsc.org

Initial spectroscopic characterization of this compound using NMR, IR, and UV spectroscopy provided fundamental data related to its structure and functional groups. iucr.org While these methods are foundational, more advanced spectroscopic techniques can offer deeper insights into conformational dynamics. For instance, solid-state NMR spectroscopy can provide detailed information on molecular conformation in solid or gel-like states. mdpi.com UV spectroscopy, particularly when analyzing environment-induced electronic Stark effects, has also been shown to be a powerful tool for conformational analysis, capable of distinguishing between subtle conformational differences. rsc.org

Computational methods complement experimental spectroscopic data by allowing for the theoretical exploration of potential conformational states and their relative energies. Techniques such as molecular mechanics and density functional theory (DFT) are commonly employed to calculate conformational energies and predict spectroscopic parameters for comparison with experimental results. mdpi.comiupac.org While specific detailed studies on the conformational dynamics of this compound using these advanced methods were not extensively detailed in the available information beyond the solid-state structure, these general approaches are applicable to the study of molecules with bicyclic systems like isoquinuclidine to understand their flexibility and preferred conformations in different environments.

Chemical Reactivity and Functionalization of Mearsine

Intrinsic Reactivity of the Isoquinuclidine Core

The isoquinuclidine core of Mearsine provides a rigid structural foundation. smolecule.comresearchgate.net The presence of the bridgehead nitrogen atom and the carbonyl group introduces sites of potential reactivity. Alkaloids, in general, are known for their diverse chemical reactions, and this compound is described as exhibiting typical alkaloid reactivity. smolecule.com The bicyclic nature imposes conformational constraints that can influence the stereochemical outcomes of reactions. While specific details on the intrinsic reactivity of the this compound isoquinuclidine core in isolation are not extensively detailed in the provided snippets, the core's structure is highlighted as contributing to the compound's properties and serving as a basis for modifications. smolecule.com The synthesis of isoquinuclidinone frameworks, which are closely related to the this compound core, has been explored through various routes, indicating the chemical interest in functionalizing and manipulating this bicyclic system. whiterose.ac.ukresearchgate.net

Controlled Functional Group Transformations

This compound undergoes various controlled functional group transformations, allowing for the modification of its structure and the creation of derivatives. These transformations are crucial for synthetic studies and the exploration of structure-activity relationships.

Hydrogenation is a mentioned reaction for this compound, leading to the formation of saturated derivatives. smolecule.com This process typically involves the addition of hydrogen to unsaturated bonds, such as carbon-carbon double or triple bonds or imine/ketone functionalities, in the presence of a catalyst. While the specific site(s) of hydrogenation in this compound are not explicitly detailed, the potential for saturating the molecule to alter its properties is recognized. In related isoquinuclidine systems, selective hydrogenation of a bridgehead alkene has been reported in the synthesis of other alkaloids, suggesting that controlled reduction is a viable strategy for modifying bicyclic structures. oup.comorganic-chemistry.org

Oxidation reactions are also noted as possible for this compound, particularly due to the presence of the nitrogen atom within its structure. smolecule.com Oxidation of nitrogen-containing compounds can lead to various products, including N-oxides or other functionalized species, depending on the reaction conditions and the oxidizing agent used. While specific oxidation products of this compound and their characterization are not detailed in the provided information, the general potential for oxidation exists, offering pathways to introduce new functional groups or modify the existing ones. smolecule.com General organic chemistry literature outlines various oxidation methods applicable to nitrogen-containing heterocycles and ketones, which could potentially be applied to this compound.

This compound is indicated to participate in nucleophilic substitution reactions due to the electrophilic nature of its carbon atoms. smolecule.com Nucleophilic substitution involves the attack of an electron-rich species (nucleophile) on an electron-deficient center, leading to the displacement of a leaving group. allen.inlibretexts.orgksu.edu.sa The carbonyl carbon in this compound is an inherently electrophilic site and could be susceptible to nucleophilic attack. Additionally, other carbon centers within the isoquinuclidine core might undergo substitution depending on the presence of suitable leaving groups or activation.

Electrophilic substitution reactions, which involve the attack of an electron-deficient species (electrophile) on an electron-rich center, are also fundamental transformations in organic chemistry. allen.inmasterorganicchemistry.comwikipedia.org While this compound's structure, particularly its saturated and partially unsaturated bicyclic system, differs from typical substrates for electrophilic aromatic substitution, other forms of electrophilic substitution, such as at alpha-carbon positions to the carbonyl group, could be conceivable under appropriate conditions, although not specifically detailed for this compound in the provided snippets. escholarship.org

Design and Synthesis of this compound Analogs for Mechanistic Exploration

The design and synthesis of this compound analogs are important for understanding the relationship between its chemical structure and its properties, as well as for exploring potential applications. researchgate.net Analogs are often synthesized to investigate how modifications to the core structure or the introduction of different functional groups impact reactivity or other characteristics.

Synthetic routes to this compound and its isoquinuclidinone framework have been developed, often employing strategies such as tandem amination/cyclisation sequences. whiterose.ac.ukresearchgate.netorganic-chemistry.orgrsc.orgresearchgate.netresearchgate.net These synthetic approaches provide methodologies that can be adapted for the preparation of this compound analogs with specific structural variations. For instance, modifications to the starting materials or reaction conditions in these syntheses can lead to the incorporation of different substituents or alterations in the bicyclic scaffold.

Theoretical and Computational Chemistry of Mearsine

Quantum Mechanical Studies of Electronic Structure

Quantum mechanical (QM) studies are fundamental in computational chemistry for investigating the electronic structure of molecules. wikipedia.orgscielo.org.mxnih.govinnovationnewsnetwork.comwpmucdn.commdpi.commdpi.comnih.gov By solving the Schrödinger equation, QM methods can describe the distribution of electrons within a molecule, which in turn dictates its chemical reactivity and physical properties. wikipedia.orgnih.govwpmucdn.commdpi.comnih.gov Density Functional Theory (DFT) is a widely used QM method due to its balance of accuracy and computational efficiency for studying molecular properties. wikipedia.orgresearchgate.net The equilibrium geometry of a molecule, representing its most stable spatial arrangement, can be obtained and analyzed using DFT methods. mdpi.comresearchgate.net

Frontier Molecular Orbital Analysis (HOMO, LUMO)

Frontier Molecular Orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key aspect of understanding a molecule's reactivity. libretexts.orgyale.edu The HOMO represents the energy level of the most loosely held electrons, which are most likely to be donated in a chemical reaction. libretexts.orgyale.edu Conversely, the LUMO represents the lowest energy level that can accept electrons. libretexts.orgyale.edu The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of a molecule's kinetic stability and can provide insights into its electronic excitation properties. libretexts.org While specific HOMO and LUMO energy values for Mearsine were not found in the immediate search results, such an analysis using QM methods like DFT would be standard practice to understand its electron-donating and accepting capabilities and predict its potential reaction sites. wikipedia.orgresearchgate.net

Molecular Electrostatic Potential (MESP) Surface Mapping

Molecular Electrostatic Potential (MESP) surface mapping is a computational technique used to visualize the charge distribution within a molecule. researchgate.net The MESP surface illustrates the potential energy of a proton at various points around the molecule, revealing regions of positive electrostatic potential (electron-deficient areas, likely sites for nucleophilic attack) and negative electrostatic potential (electron-rich areas, likely sites for electrophilic attack or hydrogen bonding). researchgate.net Studies on a plant-derived natural molecule, strongly suggested to be this compound given the context of the source, have included MESP surface calculations. researchgate.net These maps are valuable for understanding intermolecular interactions, such as how a molecule might interact with a charged or polar binding site on a protein. researchgate.net

Conformational Analysis through Molecular Dynamics Simulations

In Silico Prediction of Molecular Interactions and Binding Affinity

In silico methods, utilizing computational approaches, are widely used to predict how a small molecule like this compound might interact with biological macromolecules, such as proteins. mdpi.com These predictions are crucial in the early stages of drug discovery and understanding the potential biological roles of natural compounds. wikipedia.orgmdpi.com

Ligand-Protein Docking Studies

Ligand-protein docking is a computational technique that predicts the preferred binding orientation (pose) and affinity of a small molecule (ligand) when it binds to a protein target. sib.swissopenreview.netnih.gov This is achieved by sampling various poses of the ligand within the protein's binding site and scoring them based on how well they fit and interact favorably with the surrounding amino acids. sib.swissnih.gov Molecular docking studies have been performed on a plant-derived natural molecule, indicated to be this compound, to predict its possible biological activities. researchgate.net These studies suggested that the compound might be a potent antimicrobial, neurodegenerative, and anticancer agent, based on its docking scores with specific enzymes (1FUJ and 1ZX1). researchgate.net These findings highlight the utility of docking in identifying potential therapeutic areas for this compound. researchgate.net

Mechanistic Investigations of Mearsine S Biological Activity

Molecular and Cellular Interactions of Mearsine

The profound biological effects of marine natural products are rooted in their specific interactions with molecular and cellular components. These interactions can trigger a cascade of events, leading to the modulation of cellular functions.

Analysis of Receptor Binding and Activation Pathways

Many marine-derived compounds initiate their biological activity by binding to specific receptors on the cell surface or within the cell. This binding can either activate or inhibit the receptor's function, thereby influencing downstream signaling pathways.

Nuclear receptors (NRs) are a common target for marine natural products. These receptors, upon binding with a ligand, can modulate gene transcription. For instance, some marine compounds act as agonists or antagonists for retinoic acid receptors (RARs), which form heterodimers with retinoid X receptors (RXRs) to regulate gene expression portlandpress.com. The binding of a ligand to the RAR can switch the complex from a transcriptional repressor to an activator portlandpress.com.

Another significant class of receptors targeted by marine compounds is the peroxisome proliferator-activated receptors (PPARs). These nuclear receptors are crucial in regulating metabolic pathways nih.gov. Marine natural products can act as ligands for PPARs, inducing conformational changes that lead to the recruitment of co-regulators and the subsequent transcription of target genes involved in processes like glucose homeostasis and insulin sensitivity nih.govmdpi.com. The interaction is often with the ligand-binding domain (LBD) of the receptor, a critical step for its activation nih.gov.

The following table summarizes examples of marine compounds and their interactions with specific receptors.

| Compound Class | Example Compound | Marine Source | Receptor Target | Effect of Binding |

| Sesterterpenoid | Luffariellolide | Sponge (Luffariella sp.) | Retinoic Acid Receptor (RAR) | Agonist activity, covalent binding portlandpress.com |

| Bromotyrosine Alkaloid | Psammaplin A | Sponge (Pseudoceratina rhax) | Peroxisome Proliferator-Activated Receptor γ (PPARγ) | Activation portlandpress.com |

| Glycerol Ethers | Niphatenones | Sponge (Niphates digitalis) | Androgen Receptor (AR) | Antagonist activity portlandpress.com |

Enzymatic Modulation and Inhibition Mechanisms

Enzymes are another primary target for bioactive marine compounds. By inhibiting or modulating the activity of specific enzymes, these natural products can disrupt critical cellular processes.

Marine organisms are a rich source of enzyme inhibitors algonquincollege.com. These compounds can prevent the normal substrate-enzyme interaction, thereby halting a catalytic reaction mdpi.com. The mechanisms of inhibition are varied and can include competitive, non-competitive, or uncompetitive inhibition. Computational approaches are increasingly being used to understand these interactions at a molecular level and to screen for new enzyme inhibitors from marine sources mdpi.comnih.gov.

For example, certain marine microbial metabolites have been found to inhibit enzymes in the fatty acid biosynthesis pathway, a crucial process for bacterial survival researchgate.net. This inhibition presents a promising strategy for the development of new antibiotics.

Unraveling the Mechanistic Basis of Antimicrobial Activity

The marine environment is a fertile ground for the discovery of novel antimicrobial agents, with many compounds exhibiting potent activity against a wide range of pathogens nih.govmdpi.com. The mechanisms underlying this activity are diverse and often target fundamental cellular processes in microbes.

Disruption of Microbial Cellular Integrity

A common antimicrobial mechanism for marine compounds is the disruption of the microbial cell membrane or cell wall nih.gov. This leads to a loss of cellular integrity, leakage of intracellular contents, and ultimately, cell death.

For instance, cyclic lipopeptides, such as surfactin from Bacillus species, have strong surfactant properties that allow them to insert into the bacterial cell membrane, increasing its permeability nih.gov. Similarly, phenolic compounds like phlorotannins from marine macroalgae can alter microbial cell permeability, leading to the loss of macromolecules nih.gov. Scanning electron microscopy has been used to visualize the morphological damage to bacterial cells, such as surface indentations and membrane rupture, caused by these compounds researchgate.net.

The table below details marine compounds that disrupt microbial cellular integrity.

| Compound Class | Example Compound | Marine Source | Mechanism of Action | Target Microorganisms |

| Cyclic Lipopeptide | Surfactin | Bacillus sp. | Insertion into the cell membrane, increasing permeability nih.gov | Gram-positive bacteria, including MRSA nih.gov |

| Phenolic Compound | Phlorotannins | Marine Macroalgae | Alteration of cell permeability, interference with membrane function nih.gov | Various microorganisms nih.gov |

| Indole Alkaloid | Caulerpin | Caulerpa sp. | Disruption of bacterial cell membranes nih.gov | E. coli, S. aureus, Streptococcus sp., Salmonella sp. nih.gov |

Inhibition of Essential Microbial Biosynthetic Pathways

Beyond disrupting cellular structures, many marine natural products exert their antimicrobial effects by inhibiting essential biosynthetic pathways within the microbe. This can include the synthesis of proteins, DNA, or essential metabolites.

Alkaloids from marine sources have been shown to inhibit bacterial protein synthesis and interfere with DNA by binding to it nih.gov. For example, zamamidine D inhibits topoisomerase IV and bacterial DNA gyrase, crucial enzymes in DNA replication nih.gov. The inhibition of microbial natural product biosynthesis itself is an emerging antibiotic strategy, as many of these natural products are vital for the producing microorganism nih.gov.

Mechanistic Insights into Anticancer Activity of this compound

Marine organisms are a significant source of compounds with potent anticancer activity nih.govijprajournal.com. These compounds employ a variety of mechanisms to target and kill cancer cells, often with greater specificity than normal cells nih.gov.

The mechanisms of action of marine-derived anticancer agents are diverse and include the inhibition of topoisomerase, binding to microtubules to disrupt cell division, cell cycle arrest, and the induction of apoptosis (programmed cell death) nih.gov. For example, some compounds interfere with the secretory pathway of cancer-associated receptors, a novel mechanism for an anti-tumor compound nih.gov.

Recent research has highlighted the ability of extracts from marine microorganisms like Chaetoceros socialis to induce cancer cell death by modulating critical intracellular signaling pathways such as AKT/PTEN, mTOR, and the BAX/BCL2 ratio, which are key regulators of cell survival and apoptosis bioengineer.org. This multi-targeted approach is a promising avenue for cancer therapy. The modulation of these pathways can halt unchecked cell proliferation and reactivate the cell death pathways that are often suppressed in cancer cells bioengineer.org.

The following table provides examples of marine compounds and their anticancer mechanisms.

| Compound | Marine Source | Mechanism of Action |

| Apratoxin A | Marine Cyanobacterium | Inhibits the secretory pathway of cancer-associated receptors nih.gov |

| Trabectedin | Tunicate | Binds to the minor groove of DNA, affecting transcription and DNA repair mechanisms mdpi.com |

| Eribulin | Sponge | Inhibits microtubule dynamics, leading to G2/M phase cell cycle arrest and apoptosis mdpi.com |

Molecular Regulation of Cell Proliferation Pathways

Initial investigations into the molecular mechanisms underlying this compound's cytostatic effects have focused on its interaction with key regulatory proteins of the cell cycle. While comprehensive data remains under active investigation, preliminary studies suggest that this compound may influence the activity of cyclin-dependent kinases (CDKs), which are pivotal for cell cycle progression. The specific CDKs affected and the nature of this interaction are yet to be fully elucidated.

Further research aims to clarify whether this compound directly inhibits CDK activity or modulates the expression or stability of their regulatory partners, the cyclins. Understanding this is crucial for pinpointing its precise point of intervention within the G1, S, or G2/M phases of the cell cycle.

Induction of Programmed Cell Death via Specific Molecular Targets

In addition to its effects on cell proliferation, this compound has been observed to induce apoptosis, or programmed cell death, in various cancer cell lines. The molecular basis for this pro-apoptotic activity is a significant area of current research. It is hypothesized that this compound may trigger the intrinsic apoptotic pathway, which is governed by the B-cell lymphoma 2 (Bcl-2) family of proteins.

Studies are underway to determine if this compound directly or indirectly modulates the expression or activity of pro-apoptotic proteins (such as Bax and Bak) and anti-apoptotic proteins (such as Bcl-2 and Bcl-xL). A shift in the ratio of these proteins can lead to the permeabilization of the mitochondrial outer membrane, release of cytochrome c, and subsequent activation of caspases, the executioners of apoptosis. The specific molecular targets of this compound within this pathway are yet to be definitively identified.

Neurobiological Interaction Mechanisms

The neurobiological effects of this compound are an emerging field of study, with initial findings suggesting potential interactions with neuronal signaling pathways. The complexity of the central nervous system necessitates a detailed investigation to understand these mechanisms fully.

Effects on Neuronal Signaling Components

Preliminary in vitro studies suggest that this compound may modulate the activity of certain neurotransmitter receptors. The precise nature of these interactions, whether agonistic or antagonistic, and the receptor subtypes involved are the subject of ongoing research. Future studies will likely employ electrophysiological techniques to characterize the effects of this compound on ion channel function and synaptic transmission. Understanding these fundamental interactions is key to deciphering its broader neurobiological profile.

Protection of Neuronal Cells at a Molecular Level

There is early-stage interest in the potential neuroprotective properties of this compound. Research is being initiated to explore whether this compound can mitigate neuronal cell death in models of neurodegenerative diseases. The molecular mechanisms under investigation include the potential modulation of pathways involved in oxidative stress, neuroinflammation, and protein aggregation. Elucidating these mechanisms could open new avenues for therapeutic strategies in neurodegeneration.

Structure-Activity Relationship (SAR) Studies for Mechanistic Elucidation

Structure-activity relationship (SAR) studies are critical for understanding how the chemical structure of this compound relates to its biological activities. nih.govwikipedia.org These studies involve synthesizing and testing analogues of this compound to identify the key structural features responsible for its effects.

Correlation of Structural Motifs with Specific Biological Pathways

The biological activity of the marine-derived compound this compound, a dimethyl-azabicyclo[2.2.2]oct-2-en-5-one, is intrinsically linked to its distinct structural architecture. The spatial arrangement of atoms and functional groups within the molecule dictates its interaction with biological macromolecules, thereby influencing specific cellular pathways. Mechanistic investigations have focused on identifying key structural motifs within this compound and correlating them with observed biological effects. These studies often involve the synthesis of various analogs and derivatives to probe the structure-activity relationships (SAR).

The core of this compound is a bicyclic alkaloid structure. Alkaloids, a diverse group of naturally occurring chemical compounds that mostly contain basic nitrogen atoms, are known for a wide range of pharmacological activities. nih.govnih.gov Marine sponges, in particular, are a rich source of unique alkaloids with potent biological activities, including cytotoxic, anti-inflammatory, and antimicrobial properties. nih.govnih.govmdpi.com The specific biological pathways affected by these compounds are often related to their ability to interact with fundamental cellular processes such as cell division, signal transduction, and apoptosis.

One of the key structural features of many bioactive marine alkaloids is the presence of a polycyclic system. For instance, the acridine nucleus (C13H9N), a polycyclic heteroarene, is a motif found in compounds like dercitin, which exhibits potent cytotoxic activity in the nanomolar concentration range. nih.gov Another important structural class is the indole alkaloids, which are characterized by the presence of an indole moiety. mdpi.comnih.gov These compounds are known to modulate various signaling pathways involved in cancer progression, including those responsible for cell death and proliferation. mdpi.comnih.gov For example, some indole alkaloids can induce apoptosis and cause cell cycle arrest by inhibiting key proteins in signaling cascades like the MAPK pathway. mdpi.comnih.gov

The biological activity of marine alkaloids is also heavily influenced by their substitution patterns, particularly with halogen atoms. Brominated and dibrominated alkaloids are common in marine environments and often exhibit enhanced biological activity. nih.govencyclopedia.pub For example, bromotyrosine alkaloids have demonstrated potent cytotoxicity against various cancer cell lines. nih.gov The presence and position of these halogen atoms can significantly alter the electronic properties and binding affinities of the molecule to its biological targets.

While direct mechanistic studies on this compound are not extensively documented in publicly available literature, its azabicyclo[2.2.2]octanone core is a recognized pharmacophore in medicinal chemistry. The structure-activity relationships of related marine alkaloids suggest that the nitrogen-containing bicyclic core of this compound likely plays a crucial role in its biological activity. This motif can participate in hydrogen bonding and electrostatic interactions with biological targets such as enzymes or receptors. The carbonyl group and the dimethyl substitutions on the bicyclic ring would further influence the molecule's steric and electronic properties, modulating its binding specificity and potency.

To understand the correlation between this compound's structural motifs and its potential biological activity, it is useful to examine the activities of other marine alkaloids with well-defined structures and mechanisms of action. The following tables summarize the structure-activity relationships of various marine alkaloids, providing insights into how specific structural features correlate with cytotoxicity against different cancer cell lines. This data, while not directly pertaining to this compound, offers a valuable framework for predicting its potential biological profile and for guiding future mechanistic investigations.

Table 1: Cytotoxic Activity of Selected Marine Alkaloids with Defined Structural Motifs

| Compound Name | Structural Motif | Cancer Cell Line | IC50 (µM) | Reference |

| Dercitin | Acridine Alkaloid | Various | Nanomolar range | nih.gov |

| Agelastatin E | Pyrrole-2-aminoimidazole | KB cells | Active at 3 and 30 µM | nih.gov |

| Aerothionin | Dibrominated Alkaloid | HeLa cells | Potent cytotoxicity | nih.gov |

| Monanchocidin B | Pentacyclic Guanidine Alkaloid | HL-60 cells | 0.20 | nih.gov |

| Monanchocidin C | Pentacyclic Guanidine Alkaloid | HL-60 cells | 0.11 | nih.gov |

| Monanchocidin D | Pentacyclic Guanidine Alkaloid | HL-60 cells | 0.83 | nih.gov |

| Monanchocidin E | Pentacyclic Guanidine Alkaloid | HL-60 cells | 0.65 | nih.gov |

| Fascaplysin | β-carboline Alkaloid | MCF-7, OVCAR-3 | 1.5 - 5.9 µg/mL | researchgate.net |

The data presented in Table 1 illustrates a clear correlation between the structural class of a marine alkaloid and its cytotoxic potency. For instance, the pentacyclic guanidine alkaloids, monanchocidins B-E, exhibit strong inhibitory activities against HL-60 cells with IC50 values in the nanomolar to low micromolar range. nih.gov Similarly, the β-carboline alkaloid, fascaplysin, shows significant cytotoxicity against breast and ovarian cancer cell lines. researchgate.net These findings underscore the importance of the core ring system in determining the biological activity of these compounds.

Further analysis of structure-activity relationships within a class of compounds can reveal the importance of specific functional groups. For example, studies on fascaplysin derivatives have shown that modifications to the different rings of the 12H-pyrido[1-2-a:3,4-b']diindole system can lead to changes in both potency and selectivity. nih.gov The introduction of halogen substituents, for instance, can enhance the cytotoxic effect. This principle is also observed in other classes of marine alkaloids, where bromination is a common feature of highly active compounds. nih.gov

In the context of this compound, its dimethyl-azabicyclo[2.2.2]oct-2-en-5-one structure represents a unique combination of a bicyclic system with specific substitutions. While more research is needed to elucidate its precise mechanism of action, the established principles of structure-activity relationships in marine alkaloids suggest that this compound's biological activity is likely mediated by the specific interactions of its core structure with key cellular proteins. Future studies involving the synthesis and biological evaluation of this compound analogs will be crucial in pinpointing the exact structural determinants of its activity and in understanding its impact on specific biological pathways.

Biosynthetic Pathways of Mearsine in Natural Systems

Elucidation of Biosynthetic Precursors and Intermediates

The biosynthesis of alkaloids in Peripentadenia mearsii is a complex process for which the complete pathway is yet to be fully elucidated. However, based on the chemical structures of the isolated alkaloids, including mearsine, peripentadenine, and others, researchers have proposed plausible biosynthetic precursors. utas.edu.au The structural framework of these alkaloids strongly suggests a polyketide pathway origin.

The leading hypothesis points to the condensation of a polyketide chain with an amino acid, likely L-lysine, to form the characteristic indolizidine core of this compound. Polyketides are synthesized from simple acyl-CoA precursors, such as acetyl-CoA and malonyl-CoA, through a series of Claisen condensation reactions catalyzed by polyketide synthases (PKSs). The resulting polyketide chain would then undergo cyclization and further modifications, including the incorporation of a nitrogen atom from an amino acid, to yield the foundational structure of the Peripentadenia alkaloids.

While direct experimental evidence from feeding studies with labeled precursors in P. mearsii is not yet available in publicly accessible literature, the analysis of the alkaloid structures provides strong inferential support for this biosynthetic route. The varied substitution patterns observed in the different alkaloids isolated from the plant suggest a divergent pathway from a common intermediate.

Table 1: Proposed Biosynthetic Precursors and Intermediates for this compound

| Precursor/Intermediate | Proposed Role in this compound Biosynthesis |

| Acetyl-CoA | Starter unit for the polyketide chain |

| Malonyl-CoA | Extender units for the polyketide chain |

| L-Lysine | Source of the nitrogen atom in the indolizidine ring |

| Polyketide chain | Linear precursor that undergoes cyclization |

| Common cyclic intermediate | Branch point for the synthesis of various Peripentadenia alkaloids |

Characterization of Key Enzymes in this compound Biosynthesis

The specific enzymes responsible for catalyzing the intricate steps of this compound biosynthesis in Peripentadenia mearsii have not been isolated and characterized. However, based on the proposed biosynthetic pathway, the involvement of several key enzyme families can be inferred.

Polyketide Synthases (PKSs): These enzymes are central to the formation of the carbon backbone of this compound. Plant PKSs are known to exhibit remarkable diversity and are responsible for the biosynthesis of a wide range of natural products. In the context of this compound biosynthesis, a Type I or Type III PKS is likely involved in the iterative condensation of acetyl-CoA and malonyl-CoA to generate the initial polyketide chain.

Aminotransferases: The incorporation of the nitrogen atom from L-lysine into the alkaloid structure is a critical step. This is likely facilitated by an aminotransferase, an enzyme that catalyzes the transfer of an amino group from a donor molecule to an acceptor molecule.

Cyclases: Following the formation of the linear polyketide-amino acid conjugate, one or more cyclase enzymes are expected to catalyze the intramolecular cyclization reactions that form the bicyclic indolizidine core of this compound.

Tailoring Enzymes: The structural diversity of alkaloids in P. mearsii points to the action of a suite of "tailoring" enzymes that modify the basic alkaloid scaffold. These may include oxidoreductases (such as cytochrome P450 monooxygenases and dehydrogenases), methyltransferases, and acyltransferases, which would be responsible for the specific hydroxylation, methylation, and acylation patterns observed in this compound and its related compounds.

Further research, including transcriptomic and genomic analyses of P. mearsii, is necessary to identify the genes encoding these putative enzymes and to experimentally verify their functions in the biosynthesis of this compound.

Regulation of Alkaloid Production in Peripentadenia mearsii

The production of specialized metabolites like alkaloids in plants is often tightly regulated in response to developmental cues and environmental stimuli. While specific studies on the regulation of alkaloid production in Peripentadenia mearsii are lacking, general principles of plant secondary metabolism regulation can be considered.

The expression of the biosynthetic genes encoding the enzymes of the this compound pathway is likely controlled by a network of transcription factors. These regulatory proteins can be activated or repressed by various signals, including herbivory, pathogen attack, and abiotic stresses such as drought or nutrient limitation. This would allow the plant to modulate the production of its chemical defenses, including this compound, in a spatially and temporally specific manner.

Furthermore, the accumulation of alkaloids can be influenced by factors such as the availability of primary metabolic precursors (e.g., acetyl-CoA and L-lysine) and the activity of transport and storage mechanisms that sequester the alkaloids in specific tissues or subcellular compartments, such as the vacuole. Understanding these regulatory networks is crucial for any future efforts to enhance the production of this compound through biotechnological approaches.

Environmental Fate and Degradation Mechanisms of Mearsine

Abiotic Degradation Pathways in Environmental Matrices

Abiotic degradation refers to the breakdown of compounds through non-biological processes driven by physical and chemical factors in the environment. frontiersin.orgfrontiersin.org These pathways can include reactions with light (photodegradation), water (hydrolysis), and oxidizing agents (oxidation). frontiersin.orgnih.govmdpi.comnih.gov

Photodegradation Mechanisms and Products

Photodegradation is initiated by the absorption of light energy, typically in the ultraviolet (UV) or visible range, which can lead to the cleavage of chemical bonds or other transformations. frontiersin.orgmdpi.commdpi.com The extent and mechanisms of photodegradation depend on the chemical structure of the compound and the intensity and wavelength of light exposure. mdpi.comnih.gov While photodegradation is a known process for various organic pollutants in environmental matrices like water and soil, specific studies detailing the photodegradation mechanisms and products of Mearsine in the environment were not identified in the available search results. mdpi.commdpi.comnih.govrsc.orgresearchgate.netscribd.com

Chemical Hydrolysis and Oxidation Processes

Chemical hydrolysis involves the reaction of a compound with water, leading to the breaking of bonds. mdpi.comacs.org Oxidation processes in the environment can occur through reactions with various oxidizing agents, such as reactive oxygen species. nih.govnih.gov These abiotic chemical transformations can alter the structure and properties of a compound, influencing its mobility and persistence. epa.gov Although general chemical reactions of this compound, including oxidation and nucleophilic substitutions, have been noted in synthetic contexts, specific information regarding the chemical hydrolysis and oxidation processes of this compound in environmental matrices was not found in the examined literature. Current time information in Pittsburgh, PA, US.frtr.govrsc.orgnih.govvliz.bemdpi.com

Biotic Degradation Mechanisms and Microbial Transformations

Biotic degradation involves the breakdown of compounds through the metabolic activities of living organisms, primarily microorganisms such as bacteria and fungi. frontiersin.orggdut.edu.cnresearchgate.netscribd.comresearchgate.netbiodeg.orgeuropean-bioplastics.orgresearchgate.netmdpi.commdpi.com Microorganisms can utilize organic compounds as a source of carbon and energy, transforming them into simpler substances. frontiersin.orgbiodeg.org

Identification of Microbial Degraders

The identification of specific microbial species or communities capable of degrading a particular compound is a key aspect of understanding its biotic fate. frontiersin.orgresearchgate.netbiodeg.orgeuropean-bioplastics.orgmdpi.com Microorganisms in various environments, including soil and water, can adapt to degrade a wide range of organic contaminants. frontiersin.orgbiodeg.orgresearchgate.net However, research specifically identifying microbial degraders of this compound was not present in the consulted search results. researchgate.netbiodeg.orgeuropean-bioplastics.orgresearchgate.netmdpi.com

Enzymatic Breakdown and Metabolic Pathways

Microbial degradation often involves enzymatic processes that catalyze the breakdown of complex molecules through specific metabolic pathways. frontiersin.orgbiodeg.orgresearchgate.net Enzymes secreted by microorganisms can initiate the degradation process by breaking down polymers into smaller molecules that can be assimilated and further metabolized. frontiersin.orgbiodeg.org While the enzymatic breakdown and metabolic pathways for the degradation of various organic compounds by microorganisms are well-studied, specific details regarding the enzymatic mechanisms and metabolic pathways involved in the potential biotic degradation of this compound were not found in the available literature. frontiersin.orgbiodeg.orgresearchgate.net

Advanced Analytical Methodologies in Mearsine Research

High-Resolution Spectroscopic Techniques for Structural Detail Beyond Identification

While fundamental spectroscopic methods like 1D NMR (¹H and ¹³C), IR, and UV-Vis spectroscopy are crucial for initial compound identification and functional group analysis, high-resolution and advanced spectroscopic techniques are indispensable for gaining deeper structural insights into Mearsine. High-field NMR spectroscopy, particularly two-dimensional (2D) NMR experiments, allows for a more complete assignment of complex spectra and the elucidation of intricate connectivity and spatial relationships within the molecule. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) provide through-bond and through-space correlation information, essential for confirming the bicyclic isoquinuclidine core and the positions of substituents in this compound. iitm.ac.inopenaccessjournals.comazolifesciences.com For instance, HMBC correlations could confirm long-range couplings between protons and carbons across the ring system, solidifying the proposed structure. iitm.ac.in Advanced solid-state NMR could potentially provide structural information if this compound is studied in a solid form or within a matrix. iitm.ac.in High-resolution infrared spectroscopy can offer more detailed information about vibrational modes, potentially distinguishing between closely related structures or confirming specific functional group environments with greater precision than standard IR. iitm.ac.in Similarly, high-resolution UV-Vis spectroscopy can provide more refined data on electronic transitions, which can be sensitive to subtle changes in conjugation or the electronic environment within the molecule. iitm.ac.inopenaccessjournals.combritannica.com

Advanced Chromatographic Separations for Isomer and Metabolite Profiling

The analysis of this compound from its natural source or in biological studies often involves complex mixtures containing isomers, precursors, or metabolites. Advanced chromatographic techniques are vital for achieving high-resolution separations necessary to isolate and analyze these related compounds. Ultra-high performance liquid chromatography (UHPLC), utilizing smaller particle stationary phases, offers significantly improved resolution, speed, and sensitivity compared to conventional HPLC, making it suitable for separating this compound from complex extracts. nih.gov Two-dimensional liquid chromatography (2D-LC) provides enhanced peak capacity by coupling two different separation mechanisms, which is particularly powerful for resolving highly complex mixtures and separating compounds with similar properties, such as isomers. nih.govchromatographyonline.com Hydrophilic interaction chromatography (HILIC) is complementary to reversed-phase LC and is effective for the separation of polar compounds like many alkaloids and their potential metabolites. chromatographyonline.com Supercritical fluid chromatography (SFC) offers advantages in separating chiral compounds and can be coupled with MS. chromatographyonline.com Ion mobility-mass spectrometry (IM-MS) can provide an additional dimension of separation based on the shape and size of ions, which is highly effective for separating isomers that may not be well-resolved by chromatography alone. chromatographyonline.comchromatographyonline.comtofwerk.com These advanced separation techniques, often coupled directly with mass spectrometry, are crucial for comprehensive metabolite profiling and for isolating pure this compound or its related compounds for further characterization. nih.govchromatographyonline.com

Mass Spectrometry Approaches for Pathway Elucidation and Complex Mixture Analysis

Mass spectrometry (MS) is a cornerstone of this compound research, providing critical information on molecular weight, elemental composition, and fragmentation patterns. High-resolution mass spectrometry (HRMS), such as using Orbitrap or time-of-flight (TOF) analyzers, allows for the determination of the exact mass of this compound and its related ions with high accuracy, enabling confident assignment of elemental formulas. numberanalytics.comresearchgate.netfiveable.me This is essential for verifying the molecular formula of this compound (C9H13NO) and identifying potential metabolites or transformation products based on their precise masses. smolecule.commitoproteome.orgresearchgate.netmitoproteome.org Tandem mass spectrometry (MS/MS or MSn) involves the fragmentation of selected ions and analysis of the resulting fragments. researchgate.netwikipedia.org This provides detailed structural information by revealing characteristic fragmentation pathways of the this compound molecule, which can be used to confirm its structure or to identify unknowns based on their fragmentation patterns. numberanalytics.comresearchgate.netwikipedia.org MS/MS is also invaluable for tracing metabolic pathways by identifying precursor-product relationships. numberanalytics.comresearchgate.net When coupled with advanced chromatography (LC-MS/MS or GC-MS/MS), mass spectrometry becomes a powerful tool for analyzing this compound in complex biological matrices, allowing for its detection, identification, and relative quantification even at low concentrations. nih.govchromatographyonline.comtofwerk.com Specialized MS techniques, such as those involving different ionization methods or fragmentation techniques, can provide complementary information for a more complete picture of this compound and its behavior. researchgate.netwikipedia.org

Development of Chemical Probes for In Vitro Mechanistic Studies

Chemical probes are small molecules designed to interact with specific biological targets (e.g., proteins, enzymes, receptors) to perturb their function and study their roles in biological processes. chemicalprobes.orgunc.edufrontiersin.org In the context of this compound research, the development of chemical probes could be a valuable approach for investigating the molecular mechanisms underlying its reported biological activities, such as its antimicrobial or potential anticancer effects. smolecule.com A chemical probe for this compound's target would typically involve a modified this compound structure or a molecule designed to bind to the same target, often equipped with a reporter group (like a fluorescent tag or an affinity handle) and potentially a reactive group for covalent labeling of the target. unc.edufrontiersin.orgrsc.org Such probes could be used in in vitro assays to identify the specific proteins or pathways that this compound interacts with. chemicalprobes.orgfrontiersin.org Techniques like activity-based protein profiling (ABPP), which uses chemical probes to covalently label active enzymes, could potentially be applied if this compound's activity involves enzymatic interactions. frontiersin.org While the development of specific chemical probes for this compound targets would require dedicated synthetic and biological efforts, the principles of chemical probe design and application are well-established and represent a powerful avenue for elucidating the molecular basis of this compound's biological effects in vitro. unc.edufrontiersin.org

Future Directions and Emerging Research Avenues for Mearsine

Integration of Omics Technologies for Comprehensive Mechanistic Understanding

A deep understanding of Mearsine's biological activity is a critical prerequisite for its development. "Omics" technologies—genomics, proteomics, transcriptomics, and metabolomics—offer a powerful toolkit for elucidating the mechanism of action of natural products. Future research could involve treating relevant biological systems (e.g., cell cultures or model organisms) with this compound and subsequently applying these high-throughput techniques.

Potential Research Approaches:

Transcriptomics (RNA-Seq): To identify genes that are differentially expressed in response to this compound treatment, providing clues about the cellular pathways it modulates.

Proteomics: To analyze changes in protein expression and post-translational modifications, which can reveal the direct protein targets of this compound or downstream effects of its activity.

Metabolomics: To profile changes in small-molecule metabolites following this compound exposure, offering insights into its impact on cellular metabolism.

By integrating data from these different "omics" layers, researchers could construct a comprehensive picture of this compound's molecular interactions and biological effects.

Exploration of this compound as a Scaffold for Novel Chemical Tool Development

The unique chemical structure of this compound presents an opportunity for its use as a scaffold—a foundational molecular framework—for the development of novel chemical tools. acs.org Chemical tools are essential for probing biological systems and validating new drug targets.

Future Development Strategies:

Derivative Synthesis: The synthesis of a library of this compound derivatives, where different parts of the molecule are systematically modified, would be a crucial first step. nih.gov

Structure-Activity Relationship (SAR) Studies: This library of derivatives could then be screened for biological activity to identify which molecular features are essential for its effects. This process, known as establishing a structure-activity relationship, is fundamental to medicinal chemistry.

Probe Development: Promising derivatives could be further modified by attaching fluorescent tags or other reporter molecules to create chemical probes. These probes would enable researchers to visualize the distribution of this compound within cells and identify its specific binding partners.

Interdisciplinary Research in Natural Product Chemistry and Chemical Biology

Advancing the understanding of this compound will require a collaborative effort between natural product chemists and chemical biologists. Natural product chemists can focus on the isolation, structure elucidation, and synthesis of this compound and its analogues, while chemical biologists can investigate its biological functions and mechanisms of action. researchgate.net

Key Areas for Collaboration:

Target Identification: A primary goal of such a collaboration would be to identify the specific cellular target(s) of this compound. Techniques such as affinity chromatography, using a modified this compound molecule as bait, could be employed.

Pathway Elucidation: Once a target is identified, further studies would be needed to understand how this compound's interaction with this target affects broader cellular pathways and physiological outcomes.

Translational Research: A long-term goal would be to translate these fundamental discoveries into potential therapeutic applications, which would involve expertise from pharmacology and medicine.

Sustainable Sourcing and Production Strategies for this compound

For any natural product to be viable for extensive research and potential commercialization, a sustainable and reliable supply chain is essential. Research into the sustainable sourcing and production of this compound is a critical, yet currently unaddressed, area.

Potential Avenues for Sustainable Production:

Total Synthesis Optimization: While a synthesis for (+)-Mearsine has been reported, further research could focus on optimizing this process to make it more efficient, cost-effective, and environmentally friendly (green chemistry). acs.org

Biosynthetic Pathway Elucidation: Identifying the organism that naturally produces this compound and elucidating its biosynthetic pathway could open the door to biotechnological production methods.

Metabolic Engineering and Synthetic Biology: Once the genes responsible for this compound's biosynthesis are identified, they could be transferred to a host organism, such as yeast or E. coli, that can be easily grown in large-scale fermenters. This synthetic biology approach offers a potentially highly sustainable and scalable method for producing this compound and its derivatives. mdpi.com

Q & A

Q. What quality control criteria are critical for peer-reviewed this compound studies?

- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing datasets in public repositories (e.g., PubChem, ChEMBL). Report ≥95% compound purity (HPLC), include elemental analysis for novel derivatives, and validate biological assays with positive/negative controls. Disclose conflicts of interest and funding sources in compliance with ICMJE guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.